molecular formula C19H19F3N4O3 B2435469 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2176069-73-9

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2435469
CAS No.: 2176069-73-9
M. Wt: 408.381
InChI Key: KLEGNTOFEYFEKI-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that features a complex and interesting structure Its formation involves a morpholine group, a pyrimidinyl moiety, and a phenyl group substituted with a trifluoromethoxy group, all bonded to a methanone central framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone involves multiple steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: : Typically achieved through condensation reactions involving appropriate precursors like 2-aminopyridines and formamide or its derivatives under high temperatures.

  • Introduction of the Morpholine Group: : This step generally includes a nucleophilic substitution reaction, where the pyrimidine core reacts with morpholine under controlled conditions.

  • Addition of the Trifluoromethoxy Phenyl Group: : Using a Friedel-Crafts acylation or related methodology to attach the phenyl group to the methanone moiety. These reactions often require catalysts like Lewis acids and solvents like dichloromethane or acetonitrile to proceed efficiently.

Industrial Production Methods

Industrial synthesis would scale up these reactions, emphasizing yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are typically employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidative and reductive transformations, especially at the morpholine and pyrimidine sites.

  • Substitution Reactions: : Both electrophilic and nucleophilic substitutions are feasible, given the functional groups present.

  • Hydrolysis: : In aqueous conditions, hydrolysis of the methanone group might occur.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide, methanol, or water.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

Major products vary based on reaction conditions but often include derivatives with modified functional groups or cleavage products.

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis for creating more complex molecules.

  • Serves as a building block for the synthesis of heterocyclic compounds.

Biology

  • Studied for its potential interactions with biological macromolecules due to its unique structure.

  • Investigated for potential enzyme inhibition activities.

Medicine

  • Explored for pharmaceutical applications, particularly in designing new drugs for various diseases.

Industry

  • Utilized in material science for developing novel polymers or advanced materials with specific properties.

Mechanism of Action

Molecular Targets

  • The compound may interact with nucleic acids or proteins, affecting biological processes.

  • Potential to inhibit specific enzymes due to its structural components.

Pathways Involved

  • Could modulate signal transduction pathways or metabolic processes.

  • Investigated for affecting pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Unique Features

  • The trifluoromethoxy group provides distinct electronic and steric properties, influencing reactivity.

  • The combination of morpholine and pyrido[2,3-d]pyrimidine in the same molecule is relatively rare.

Similar Compounds

  • Compounds with pyrimidine cores like pyrimethamine.

  • Molecules containing morpholine groups such as morpholine-2,6-diones.

  • Trifluoromethoxy-substituted phenyl derivatives used in pharmaceuticals.

Hope this deep dive into the world of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone was helpful! Is there anything else you'd like to explore?

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-19(21,22)29-15-5-3-13(4-6-15)17(27)26-7-1-2-14-12-23-18(24-16(14)26)25-8-10-28-11-9-25/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEGNTOFEYFEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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